molecular formula C8H6INO B13553632 1-Iodo-3-isocyanato-2-methylbenzene

1-Iodo-3-isocyanato-2-methylbenzene

Cat. No.: B13553632
M. Wt: 259.04 g/mol
InChI Key: ACKBCDGNFQNLSF-UHFFFAOYSA-N
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Description

1-Iodo-3-isocyanato-2-methylbenzene is an organic compound belonging to the class of halogenated benzenes It is characterized by the presence of an iodine atom, an isocyanate group, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-3-isocyanato-2-methylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency and cost-effectiveness while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

1-Iodo-3-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields urea derivatives, while reactions with alcohols produce carbamates.

Scientific Research Applications

1-Iodo-3-isocyanato-2-methylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology and Medicine: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its use in drug development and as a probe for studying biological pathways.

    Industry: In the industrial sector, it is used in the production of specialty chemicals, polymers, and materials with specific properties. .

Mechanism of Action

The mechanism by which 1-Iodo-3-isocyanato-2-methylbenzene exerts its effects involves its functional groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. These reactions often involve the formation of intermediates, such as carbamoyl or isocyanate intermediates, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

1-Iodo-3-isocyanato-2-methylbenzene can be compared with other halogenated and isocyanate-substituted benzenes, such as:

    1-Iodo-2-methylbenzene: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.

    3-Iodo-2-methylbenzene: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    1-Chloro-3-isocyanato-2-methylbenzene:

The uniqueness of this compound lies in its combination of an iodine atom and an isocyanate group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various research and industrial applications.

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

1-iodo-3-isocyanato-2-methylbenzene

InChI

InChI=1S/C8H6INO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3

InChI Key

ACKBCDGNFQNLSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)N=C=O

Origin of Product

United States

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